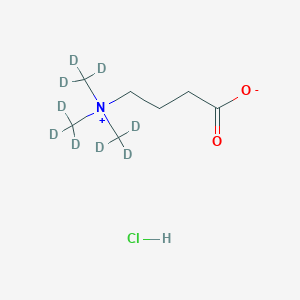
(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photoprotective Applications
(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate has been studied for its potential in photoprotective applications. A derivative of this compound, LQFM048, was designed using green chemistry approaches and demonstrated notable redox potential, indicating antioxidant properties. This compound, synthesized from (E)-ethyl 2-cyano-3-(4hydroxy-3-methoxyphenyl)acrylate, showed low degradation under sunlight exposure, making it a promising candidate for new sunscreen products (Vinhal et al., 2016).
Biological Activity
Several derivatives of (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate have been explored for their biological activities. Compounds with free phenolic hydroxyls, such as this acrylate derivative, have shown scavenging free-radical and antioxidant activity. Additionally, some derivatives have exhibited significant inhibition of cell growth in various tumor cell lines, highlighting their potential in cancer research (Obregón-Mendoza et al., 2018).
Corrosion Inhibition
(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate has been studied for its corrosion inhibition properties. A study focused on this compound isolated from Kaempferia galanga extract revealed its effectiveness in protecting iron in acidic solutions. The research involved both experimental and theoretical studies, including density functional theory (DFT), to understand the mechanism of corrosion inhibition (Hadisaputra et al., 2018).
Synthesis Applications
The compound has also been the focus of synthesis research. For instance, a one-pot synthesis method was developed for 2-Ethylhexyl-3-(4-hydroxy-3-methoxyphenyl)acrylate, a related compound. This study investigated the factors affecting the yield, such as the ratio of feed, the amount of catalyst, and reaction time, thereby contributing to the field of synthetic chemistry (Qing-you, 2010).
Eigenschaften
IUPAC Name |
ethyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4-8,13H,3H2,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOCGKVKAPMGRX-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)

![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)